molecular formula C10H12N2O3 B4195436 N'-1,3-benzodioxol-5-yl-N,N-dimethylurea

N'-1,3-benzodioxol-5-yl-N,N-dimethylurea

Cat. No.: B4195436
M. Wt: 208.21 g/mol
InChI Key: MKAZHVQMUHETNL-UHFFFAOYSA-N
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Description

N'-1,3-Benzodioxol-5-yl-N,N-dimethylurea is a substituted urea derivative characterized by a 1,3-benzodioxol-5-yl group attached to the urea nitrogen. The molecular structure comprises a dioxolane ring fused to a benzene ring (1,3-benzodioxole) substituted at the 5-position, coupled with a dimethylurea moiety. Its inferred molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 223.21 g/mol (calculated).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(13)11-7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAZHVQMUHETNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituted Urea Herbicides

Urea derivatives are widely used in agrochemicals. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituent Primary Application
N'-1,3-Benzodioxol-5-yl-N,N-dimethylurea C₁₀H₁₂N₂O₃ (inferred) 223.21 g/mol 1,3-Benzodioxol-5-yl Research/Herbicide*
Monuron (N'-(4-chlorophenyl)-N,N-dimethylurea) C₉H₁₁ClN₂O 198.65 g/mol 4-Chlorophenyl Herbicide
Metobromuron (N'-(4-bromophenyl)-N-methoxy-N-methylurea) C₉H₁₂BrN₂O₂ 259.11 g/mol 4-Bromophenyl, Methoxy Herbicide
  • Structural Insights: The benzodioxol group introduces two oxygen atoms in a fused ring, increasing polarity and hydrogen-bonding capacity compared to monuron’s chlorophenyl or metobromuron’s bromophenyl groups.

Thiourea Analogs

Thioureas, where the carbonyl oxygen is replaced by sulfur, exhibit distinct properties:

Compound Name Molecular Formula Molecular Weight Key Features
N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea C₁₇H₁₅N₃O₄S 357.38 g/mol Benzodioxol + Thiourea
  • Stability: The benzodioxol group may mitigate metabolic degradation in both urea and thiourea derivatives, but the thiourea’s sulfur atom could increase susceptibility to oxidation .

Benzodioxol-Containing Guanidines

Guanidine derivatives with benzodioxol groups highlight functional group diversity:

Compound Name Molecular Formula Molecular Weight Key Features
N-1,3-Benzodioxol-5-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine C₁₄H₁₅N₅O₂ 297.30 g/mol Benzodioxol + Guanidine
  • Comparison :
    • Reactivity : Guanidines are more basic than ureas due to the delocalized positive charge, enabling stronger interactions with acidic biological targets.
    • Applications : While ureas are common in agrochemicals, guanidines are explored for pharmaceutical uses (e.g., antiviral agents), suggesting divergent applications despite structural similarities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-1,3-benzodioxol-5-yl-N,N-dimethylurea
Reactant of Route 2
Reactant of Route 2
N'-1,3-benzodioxol-5-yl-N,N-dimethylurea

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